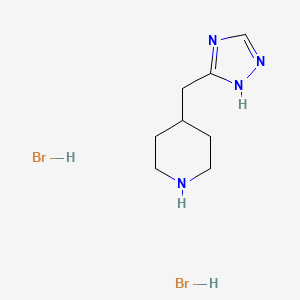

4-((1H-1,2,4-三唑-3-基)甲基)哌啶二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

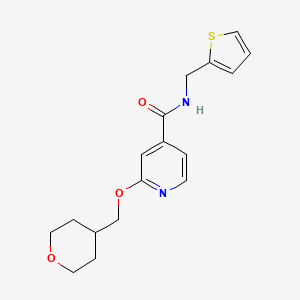

“4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is a compound with the CAS Number: 2225147-04-4 . It has a molecular weight of 328.05 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of compounds similar to “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” has been reported in the literature . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis

The InChI code for “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is 1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H . This provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” is a powder with a molecular weight of 328.05 . It is stored at a temperature of 4 degrees Celsius .科学研究应用

Antiviral Applications

1,2,4-Triazole derivatives, such as the one , have a wide range of biological activities. The most well-known drug that contains 1,2,4-triazole as part of its structure is the nucleoside analogue ribavirin, an antiviral drug .

Anticancer Applications

1,2,4-Triazole derivatives have shown promising anticancer properties. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 .

Root Growth Stimulant

Some 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant, which promotes primary root length, influences the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .

Antiproliferative Effect

1,2,3-Triazoles, a similar class of compounds, have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Cytotoxicity Analysis

MCF-7 tumor cells were grown, treated, and stained with PE Annexin V and 7-AAD dye prior to flow cytometry analysis .

Synthesis of Nucleosides

The synthesis of ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives is a topical task. These compounds were found to be substrates for E. coli purine nucleoside phosphorylase .

安全和危害

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

The future directions for “4-((1H-1,2,4-Triazol-3-yl)methyl)piperidine dihydrobromide” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

作用机制

Target of Action

Compounds with a similar 1,2,4-triazole structure have been shown to exhibit a wide range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against cancer cell lines, with some inducing apoptosis .

属性

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylmethyl)piperidine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2BrH/c1-3-9-4-2-7(1)5-8-10-6-11-12-8;;/h6-7,9H,1-5H2,(H,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWVZSTXRBRABT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=NN2.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)